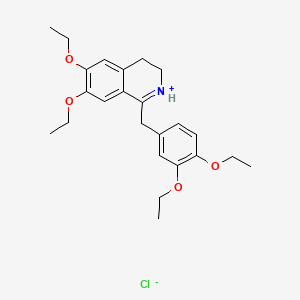
6,7-Diethoxy-1-(3,4-diethoxybenzyl)-3,4-dihydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorhydrate de dihydroperparine involves several steps, starting from the appropriate precursor compounds. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
In industrial settings, the production of chlorhydrate de dihydroperparine is scaled up using large reactors and continuous flow processes. This ensures a consistent and high-yield production of the compound, meeting the demands of the pharmaceutical industry .
Chemical Reactions Analysis
Types of Reactions
Chlorhydrate de dihydroperparine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Chlorhydrate de dihydroperparine can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chlorhydrate de dihydroperparine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Chlorhydrate de dihydroperparine is extensively used in the treatment of smooth muscle spasms, making it a valuable drug in clinical settings.
Mechanism of Action
The mechanism of action of chlorhydrate de dihydroperparine involves its interaction with smooth muscle cells. It inhibits phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle fibers, alleviating spasms. The molecular targets include specific receptors and ion channels involved in muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Papaverine: Another antispasmodic drug with a similar structure and mechanism of action.
No-Spa: A brand name for drotaverine, used interchangeably in some regions.
Biperiden: Although primarily used for different medical conditions, it shares some pharmacological properties with chlorhydrate de dihydroperparine
Uniqueness
Chlorhydrate de dihydroperparine stands out due to its high efficacy in relieving smooth muscle spasms and its relatively low side effect profile compared to other antispasmodic drugs. Its unique mechanism of action and broad range of applications make it a valuable compound in both research and clinical practice .
Properties
CAS No. |
911-60-4 |
|---|---|
Molecular Formula |
C24H32ClNO4 |
Molecular Weight |
434.0 g/mol |
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,14-16H,5-8,11-13H2,1-4H3;1H |
InChI Key |
STBFLOYKRMKBRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=[NH+]CCC3=CC(=C(C=C32)OCC)OCC)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















